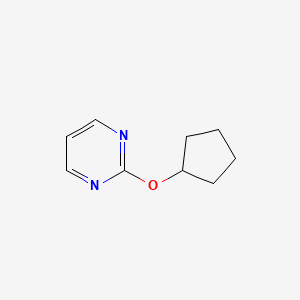

2-(Cyclopentyloxy)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Cyclopentyloxy)pyrimidine” is a chemical compound with the molecular formula C9H12N2O . It is a pyrimidine derivative, which is a class of compounds that are widely studied due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of “2-(Cyclopentyloxy)pyrimidine” can be analyzed using various spectroscopic techniques . These techniques can provide information about the bond lengths, bond angles, and other structural features of the molecule .

Chemical Reactions Analysis

Pyrimidines, including “2-(Cyclopentyloxy)pyrimidine”, can undergo a variety of chemical reactions . These reactions can involve the addition or substitution of various functional groups, which can significantly alter the properties of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Cyclopentyloxy)pyrimidine” can be determined using various analytical techniques . These properties can include the compound’s melting point, boiling point, solubility, and stability .

Wissenschaftliche Forschungsanwendungen

Diabetes Mellitus Treatment Exploration

Due to its structural similarity to natural nucleotides, “2-(Cyclopentyloxy)pyrimidine” is being explored for its role in metabolic pathways relevant to diabetes mellitus. It may offer a new approach to modulate insulin signaling or glucose metabolism.

Each of these applications leverages the unique properties of the pyrimidine ring, combined with the “2-(Cyclopentyloxy)” substitution, to target different biological pathways and diseases. Ongoing research in these areas continues to reveal the versatility and potential of this compound in medicinal chemistry .

Zukünftige Richtungen

Future research on “2-(Cyclopentyloxy)pyrimidine” could involve the development of new synthesis methods, the exploration of its potential biological activities, and the investigation of its mechanism of action . This could lead to the discovery of new therapeutic agents or the development of new materials .

Wirkmechanismus

Target of Action

2-(Cyclopentyloxy)pyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities . The primary targets of pyrimidines are often key enzymes involved in various biochemical pathways.

Mode of Action

Pyrimidines in general are known to interact with their targets by inhibiting the expression and activities of certain vital inflammatory mediators

Biochemical Pathways

Pyrimidines participate in diverse cellular functions such as the synthesis of DNA, RNA, lipids, and carbohydrates . They can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream

Pharmacokinetics

The pharmacokinetics of pyrimidine analogues have been studied extensively . These studies have shown that pyrimidine analogues are prodrugs that need to be activated within the cell. The intracellular activation involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate .

Result of Action

Pyrimidines in general are known to have a broad spectrum of biological effects, including anti-inflammatory effects . They are also known to have potential anticancer properties .

Action Environment

For instance, the effects of antimetabolites and inhibitors can cause changes in pyrimidine metabolism . Additionally, genetic manipulations, such as knock-downs, knock-outs, and knock-ins, of pyrimidine enzymes can also affect pyrimidine metabolism in the cell .

Eigenschaften

IUPAC Name |

2-cyclopentyloxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-5-8(4-1)12-9-10-6-3-7-11-9/h3,6-8H,1-2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKKHTPIDOAXHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopentyloxy)pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2878259.png)

![1,3-Benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2878260.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2878262.png)

![[5-(2-Fluorophenyl)-2-furyl]methylamine](/img/structure/B2878263.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2878267.png)

![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2878273.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2878276.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2878278.png)